molecular formula C13H19ClN2O2 B11851504 Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride

Cat. No.: B11851504
M. Wt: 270.75 g/mol
InChI Key: SAKPSFVWGASAGG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a propanoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Acidic Hydrolysis :
    Treatment with 6 N HCl at 60°C for 7–10 hours converts the ester to (±)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid hydrochloride (13a ) in quantitative yield . This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Reaction Conditions Outcome
6 N HCl, 60°C, 7–10 hEster → Carboxylic acid hydrochloride (yield: >95%)
NaOH (aq.), refluxEster → Sodium carboxylate (requires neutralization for free acid recovery)

Amide Coupling

The carboxylic acid intermediate (post-hydrolysis) participates in HATU-mediated amide bond formation. For instance:

  • Reaction with hydrazine derivatives (e.g., 9a ) in DMF using HATU and N,N-diisopropylethylamine (DIPEA) yields hydrazide intermediates. Subsequent cyclization with DEAD (diethyl azodicarboxylate) and triphenylphosphine generates triazolo-pyridine derivatives (e.g., 5 ) .

Reagents Role Conditions Yield
HATU, DIPEAActivates carboxylic acid for coupling0°C → RT, 3 h (amide bond formation) 52–83%
DEAD, PPh₃, TMSN₃Promotes cyclizationRT, 3 h (triazole ring closure) 52–83%

Mitsunobu Reaction

The naphthyridin-5(6H)-one scaffold (10a ) undergoes Mitsunobu reactions with chiral alcohols (e.g., (S)-(−)-methyl lactate) to introduce stereochemistry. This reaction is critical for synthesizing enantiomerically pure intermediates (e.g., 15 ) .

Substrate Reagents Outcome
10a + (S)-methyl lactateDEAD, PPh₃, THF, 10°C → RTChiral ester (15 ) with >95% enantiomeric excess

Cyclocondensation

The compound’s naphthyridine moiety participates in cyclocondensation reactions. For example:

  • Reaction with hydrazines under dehydrative conditions forms triazolo-pyridine derivatives. These reactions are pivotal for constructing fused heterocyclic systems .

Salt Formation and Stability

Stability Challenge Mitigation Strategy
Racemization at chiral centersLow-temperature coupling (0–10°C)
Hydrolysis under basic conditionsUse anhydrous solvents and controlled pH conditions

Functionalization of the Naphthyridine Core

The 5,6,7,8-tetrahydro-1,8-naphthyridine ring can undergo electrophilic substitution or cross-coupling reactions:

  • Palladium-Catalyzed Cross-Coupling :
    Stille coupling with tributylstannyl reagents (e.g., 7 ) in the presence of Pd(OAc)₂/XPhos introduces heteroaryl groups (e.g., 3-methylisoxazole) .

Reagents Conditions Yield
Pd(OAc)₂, XPhos, 1,4-dioxane100°C, 16 h (Ar atmosphere)60%

Decarboxylation and Rearrangement

Under thermal or acidic conditions, the propanoate side chain may undergo decarboxylation. For example:

  • Heating the free carboxylic acid at 75°C in HCl promotes decarboxylation, yielding simpler naphthyridine derivatives .

Key Data Tables

Scientific Research Applications

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is a compound of interest due to its potential biological activities. This article reviews relevant research findings regarding its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound belongs to the class of naphthyridine derivatives, which are known for their diverse pharmacological activities. The chemical formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₈ClN₃O₂
  • Molecular Weight : Approximately 285.76 g/mol

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that naphthyridine derivatives can inhibit the proliferation of cancer cells. For instance, a study highlighted the antiproliferative effects on various cancer cell lines such as HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma) with IC50 values ranging from 5.4 to 17.2 μM for structurally related compounds .
  • Integrin Inhibition : The compound has been investigated for its ability to inhibit αvβ6 integrin, which plays a role in cancer metastasis and tissue fibrosis. In vitro assays demonstrated that related naphthyridine compounds could effectively inhibit this integrin, suggesting potential applications in treating conditions like idiopathic pulmonary fibrosis .
  • Antiviral Properties : Some derivatives have shown promise in combating viral infections by targeting specific viral components or pathways. Research indicates that certain naphthyridine compounds can act as competitive inhibitors against viral enzymes .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This was observed in studies where treated cancer cells exhibited altered cell cycle phases and increased reactive oxygen species (ROS) production .
  • Mitochondrial Membrane Depolarization : Similar compounds have been shown to disrupt mitochondrial function in cancer cells, further contributing to their cytotoxic effects .

Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (μM)Reference
AntiproliferativeHeLa5.4 - 17.2
Integrin Inhibitionαvβ6 Integrin AssayNot specified
AntiviralViral Enzyme InhibitionVaries

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-13(2,12(16)17-3)10-7-6-9-5-4-8-14-11(9)15-10;/h6-7H,4-5,8H2,1-3H3,(H,14,15);1H

InChI Key

SAKPSFVWGASAGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(CCCN2)C=C1)C(=O)OC.Cl

Origin of Product

United States

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